molecular formula C22H18F3NO2 B2653607 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1351633-74-3

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2653607
CAS No.: 1351633-74-3
M. Wt: 385.386
InChI Key: USYNXIFFRHDRQA-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1351633-74-3) is a chemical compound with the molecular formula C22H18F3NO2 and a molecular weight of 385.4 . This compound is characterized by a biphenyl carboxamide structure linked to a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group, a motif of significant interest in medicinal chemistry. While specific biological data for this exact compound is not fully detailed in the available literature, its core structure shares a close relationship with a class of 2-trifluoromethyl-2-hydroxypropionamide derivatives that have been investigated as potent modulators of ATP-Binding Cassette (ABC) transporters . Research on these analogous compounds has demonstrated their potential to reverse multidrug resistance (MDR) in cancer cells, particularly by inhibiting the ABCG2 (BCRP) transporter . ABCG2 overexpression is a major clinical challenge that leads to the efflux of chemotherapeutic agents from cancer cells, rendering treatments less effective . By inhibiting this transporter, related compounds have been shown to increase the intracellular accumulation of anticancer drugs like mitoxantrone and SN-38, thereby resensitizing resistant cancer cells to chemotherapy . This suggests a promising research application for this compound as a candidate for investigating new approaches to overcome multidrug resistance in oncology research. The presence of the trifluoromethyl and hydroxy groups, combined with the biphenyl system, provides a versatile scaffold that may be valuable for structure-activity relationship (SAR) studies, exploratory pharmacology, and as a building block in the synthesis of more complex molecules for biochemical probing. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3NO2/c23-22(24,25)21(28,19-9-5-2-6-10-19)15-26-20(27)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14,28H,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYNXIFFRHDRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with [1,1’-biphenyl]-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group.

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. Additionally, the biphenyl moiety provides structural rigidity, contributing to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related N-substituted [1,1'-biphenyl]-4-carboxamides from the evidence:

Compound Name / ID Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Substituents Reference
N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide (Target) ~427.3 (calc.) ~3.5* 2 (amide NH, OH) 3 (amide O, OH) 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl N/A
N-(1,3-Thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y030-2401) 280.35 4.005 1 3 1,3-thiazol-2-yl
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a) 366.34 ~3.8 0 4 2'-fluoro-3'-methoxy, N-methyl-N-aryl
N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide (7) 319.42 ~5.0 1 2 Cyclooctyl
N-(Decahydronaphthalen-1-yl)-[1,1′-biphenyl]-4-carboxamide (8) 359.48 ~5.5 1 2 Decahydronaphthalen-1-yl

Notes:

  • Target Compound : Estimated logP is lower than cycloalkyl analogs due to the polar hydroxyl group but higher than methoxy/fluoro derivatives. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions .
  • Compound 19a: Methoxy and fluoro groups improve membrane permeability but lack hydrogen-bond donors, unlike the target’s hydroxyl group .

Key Differentiators of the Target Compound

Hydroxyl Group: Unlike non-polar cycloalkyl or thiazole substituents, the hydroxyl group enables hydrogen bonding, improving target specificity and solubility .

Trifluoromethyl Group: Enhances lipophilicity and metabolic stability compared to methoxy or cyano derivatives .

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interaction mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18F3NO2, with a molecular weight of approximately 385.386 g/mol. The compound features several functional groups:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Hydroxyl group : Capable of participating in hydrogen bonding.
  • Carboxamide group : Important for biological interactions and can undergo hydrolysis under various conditions.

These functional groups contribute to the compound's unique reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves several steps to ensure high yield and purity. The synthetic routes may include:

  • Formation of the biphenyl core : Utilizing coupling reactions.
  • Introduction of the trifluoromethyl and hydroxyl groups : Through electrophilic fluorination and hydroxylation.
  • Amidation : To attach the carboxamide functional group.

Optimization of these steps is crucial for maximizing yield while minimizing by-products.

Pharmacodynamics

Interaction studies are vital for understanding the pharmacodynamics of this compound. These studies focus on:

  • Receptor binding affinity : Investigating how the compound interacts with various biological receptors.
  • Enzymatic inhibition : Assessing its ability to inhibit specific enzymes that may be relevant in disease pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promise in inhibiting tumor growth through apoptosis induction.
  • Anti-inflammatory Properties : The presence of the trifluoromethyl group may enhance anti-inflammatory effects by modulating immune responses.
  • Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
4-{[(2,6-difluorophenyl)carbonyl]amino}-N-[4-nitro-3-(trifluoromethyl)phenyl]-1H-pyrazoleContains difluorophenyl and nitro groupsPotential as an anti-inflammatory agent
(3R)-4-{[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-methyl-1,4-diazepan-2-oneFeatures a diazepan structureMay exhibit CNS activity
3-{[3-(trifluoromethoxy)biphenyl]-4-amino}thiophene-2-carboxylic acidContains thiophene and amino groupsPotential for anti-cancer properties

Q & A

Basic: What are the optimal synthetic routes for preparing N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide?

The synthesis typically involves a multi-step amidation reaction. Key steps include:

  • Coupling agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of [1,1'-biphenyl]-4-carboxylic acid for amide bond formation .
  • Solvent and temperature : Reactions are performed in THF at 40°C or room temperature for 1–3 days to ensure high yields.
  • Purification : Flash column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is used to isolate the product.
    Optimization : Adjusting equivalents of coupling agents (1.04–1.56 equiv) and amines (1.0–1.2 equiv) improves reaction efficiency .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the biphenyl backbone, trifluoro, and hydroxypropyl substituents. For example, the hydroxy proton appears as a broad singlet (~5 ppm) .
  • LC-MS/HPLC : Confirms molecular weight (e.g., MW ≈ 442.4 g/mol) and purity (>95%) .
  • X-ray crystallography : Resolves stereochemistry of the trifluoro-hydroxypropyl group if crystalline forms are obtainable .

Advanced: How do structural modifications (e.g., trifluoro vs. sulfonamide groups) influence bioactivity?

Comparative studies on biphenyl carboxamide derivatives reveal:

  • Trifluoro groups : Enhance metabolic stability and hydrophobic interactions with targets (e.g., enzymes or receptors) but may reduce solubility .
  • Hydroxy groups : Participate in hydrogen bonding, improving binding affinity but potentially increasing susceptibility to oxidation .
    Contradiction resolution : For conflicting bioactivity reports (e.g., antimicrobial vs. antiviral), systematic substitution studies (e.g., replacing trifluoro with chloro groups) and molecular docking can clarify structure-activity relationships (SAR) .

Advanced: What methodologies are used to identify biological targets for this compound?

  • Surface plasmon resonance (SPR) : Measures direct binding to proteins like STING (e.g., IC50_{50} = 76 nM for related compounds) .
  • Enzymatic assays : Tests inhibition of kinases or phosphatases linked to disease pathways .
  • Transcriptomic profiling : Identifies downstream gene expression changes in treated cell lines .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

  • Systematic SAR analysis : Compare derivatives with controlled substitutions (e.g., replacing the trifluoro group with methyl or cyano groups) to isolate functional group contributions .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
  • Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends .

Advanced: What strategies optimize this compound’s bioactivity for therapeutic applications?

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) on the biphenyl ring to enhance target affinity .
  • Prodrug design : Mask the hydroxy group with acetyl or phosphate esters to improve bioavailability .
  • Computational modeling : Use molecular dynamics simulations to predict binding modes with targets like TRP channels or kinases .

Advanced: How is metabolic stability assessed, and what structural changes improve it?

  • In vitro assays : Incubate with liver microsomes to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots (e.g., oxidation of the hydroxy group) .
  • Modifications : Replace labile groups (e.g., esters) with stable isosteres (e.g., ketones) or introduce fluorine atoms to block metabolic pathways .

Advanced: What formulation strategies address solubility challenges posed by the trifluoro and biphenyl groups?

  • Co-solvent systems : Use DMSO (60 mg/mL solubility) or ethanol-water mixtures for in vitro studies .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous dispersion and controlled release .
  • Salt formation : Convert the carboxamide to a sodium or hydrochloride salt to improve solubility in physiological buffers .

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